Carbonic Anhydrase II Binding Affinity: Tetrahydrofuran-Substituted Sulfamoyl Benzamide versus Unsubstituted Sulfamoyl Analog
The unsubstituted 4-sulfamoyl-N-(naphthalen-1-ylmethyl)benzamide (CHEMBL293626) inhibits human carbonic anhydrase II with a Ki of 0.60 nM [1]. The target compound incorporates a methyl(tetrahydrofuran-2-ylmethyl) sulfamoyl group at the same position, increasing steric bulk and adding an oxygen-based hydrogen-bond acceptor. Although direct Ki data for the target compound are not available from non-prohibited sources, the structural modification is expected to alter the CA isoform selectivity profile relative to the unsubstituted parent, as similar N-alkyl sulfamoyl benzamides have shown isoform-dependent potency shifts of 10- to 100-fold in CA inhibition assays.
| Evidence Dimension | Carbonic Anhydrase II Ki |
|---|---|
| Target Compound Data | Not publicly reported in non-prohibited sources |
| Comparator Or Baseline | N-Naphthalen-1-ylmethyl-4-sulfamoyl-benzamide (CHEMBL293626): Ki = 0.60 nM |
| Quantified Difference | Cannot be calculated from available data; structural modification predicts altered isoform selectivity |
| Conditions | Human carbonic anhydrase II, in vitro enzyme inhibition assay (BindingDB entry BDBM50038968) |
Why This Matters
A structural modification that shifts CA isoform selectivity is critical for researchers developing isoform-selective probes, as pan-CA inhibition often leads to off-target effects in cellular models.
- [1] BindingDB Entry BDBM50038968: CHEMBL293626 (N-Naphthalen-1-ylmethyl-4-sulfamoyl-benzamide) binding data for human Carbonic Anhydrase II. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50038968 View Source
